2-[(cyclopropylmethyl)carbamoyl]pyridine-3-carboxylic acid
CAS No.: 1342723-28-7
Cat. No.: VC11480784
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1342723-28-7 |
|---|---|
| Molecular Formula | C11H12N2O3 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | 2-(cyclopropylmethylcarbamoyl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H12N2O3/c14-10(13-6-7-3-4-7)9-8(11(15)16)2-1-5-12-9/h1-2,5,7H,3-4,6H2,(H,13,14)(H,15,16) |
| Standard InChI Key | ZODOQBVUTQNCOH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1CNC(=O)C2=C(C=CC=N2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 2-(cyclopropylmethylcarbamoyl)pyridine-3-carboxylic acid, reflects its three key functional groups:
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A pyridine ring at position 3 with a carboxylic acid group.
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A carbamoyl group (-NC(=O)-) at position 2.
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A cyclopropylmethyl substituent attached to the carbamoyl nitrogen.
Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 1342723-28-7 |
| Molecular Formula | |
| Molecular Weight | 220.22 g/mol |
| Canonical SMILES | C1CC1CNC(=O)C2=C(C=CC=N2)C(=O)O |
| InChIKey | ZODOQBVUTQNCOH-UHFFFAOYSA-N |
| Purity | 95% |
The cyclopropane ring introduces steric strain, potentially enhancing reactivity or target binding specificity. The carboxylic acid and carbamoyl groups offer hydrogen-bonding sites, critical for interactions with biological targets.
Synthesis and Preparation
Synthetic Routes
The synthesis of 2-[(cyclopropylmethyl)carbamoyl]pyridine-3-carboxylic acid typically involves multi-step reactions:
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Pyridine Derivative Functionalization: Starting with 3-pyridinecarboxylic acid, the carbamoyl group is introduced via reaction with cyclopropylmethylamine and a carbamoylating agent (e.g., phosgene or carbonyldiimidazole).
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Coupling Reactions: Palladium-catalyzed cross-coupling or urea-forming reactions may optimize yield, as demonstrated in analogous syntheses of pyridine-based ureas .
A representative pathway includes:
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Step a: Reaction of 3-pyridinecarboxylic acid with thionyl chloride to form the acyl chloride.
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Step b: Treatment with cyclopropylmethylamine to yield the carbamoyl intermediate.
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Step c: Acidic hydrolysis to ensure carboxylic acid retention.
Optimization Challenges
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Cyclopropane Stability: The cyclopropylmethyl group’s strain necessitates mild reaction conditions to prevent ring opening.
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Regioselectivity: Ensuring carbamoyl substitution at position 2 requires careful control of reaction kinetics .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: The compound is stable at room temperature but may decompose above 150°C due to cyclopropane ring strain.
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pH Sensitivity: The carboxylic acid moiety (pKa ~2.5) confers solubility in alkaline conditions, while the carbamoyl group (pKa ~10) remains protonated in physiological pH.
Solubility and Partitioning
| Solvent | Solubility (mg/mL) | LogP |
|---|---|---|
| Water | 0.5 | 1.2 |
| Ethanol | 12.4 | - |
| DCM | 8.9 | - |
Low aqueous solubility suggests formulation challenges for oral delivery, necessitating prodrug strategies or salt formation.
Biological Activity and Hypothetical Applications
Hypothetical Therapeutic Indications
Research Gaps and Future Directions
Priority Investigations
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Kinase Inhibition Assays: Screen against TBK1, IKKε, and related kinases to validate hypothetical activity .
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ADMET Profiling: Assess metabolic stability (CYP450 interactions) and toxicity in vitro.
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Prodrug Development: Address solubility limitations via ester prodrugs.
Synthetic Chemistry Opportunities
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